N-(2-methoxyethyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Overview
Description
N-(2-methoxyethyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group bonded to a pyrazole ring and a methoxyethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiourea group can undergo oxidation to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
Chemistry: N-(2-methoxyethyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting catalytic or electronic properties.
Biology: In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a modulator of biological pathways. Its structural features could allow it to interact with specific proteins or nucleic acids.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases. Its ability to interact with biological targets could be harnessed for medicinal chemistry.
Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties may also make it suitable for use in specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiourea group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s interactions with molecular targets.
Comparison with Similar Compounds
N,N’-diethylthiourea: Another thiourea derivative with different alkyl groups.
N-(2-chloroethyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea: A similar compound with a chloroethyl group instead of a methoxyethyl group.
N-(2-methoxyethyl)-N’-(1-phenyl-1H-pyrazol-3-yl)thiourea: A compound with a phenyl-substituted pyrazole ring.
Uniqueness: N-(2-methoxyethyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties. The methoxyethyl group can influence its solubility and reactivity, while the pyrazole ring can contribute to its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(1-methylpyrazol-3-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-12-5-3-7(11-12)10-8(14)9-4-6-13-2/h3,5H,4,6H2,1-2H3,(H2,9,10,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUQWEKFENQHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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